molecular formula C17H18O4 B1328567 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde CAS No. 656810-27-4

3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde

Cat. No. B1328567
M. Wt: 286.32 g/mol
InChI Key: ISBVIQMNYKEZQL-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde is a chemical compound with the empirical formula C17H18O3 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde is 270.32 . The InChI key for this compound is MZHDYOYRBPXBNG-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde are not available, similar compounds have been used in various chemical reactions. For instance, 4-Benzyloxy-3-methoxybenzaldehyde reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .


Physical And Chemical Properties Analysis

3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde is a solid substance . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Synthesis and Structural Characterization:

    • 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde has been utilized in the synthesis of bis-aldehyde monomers, which are then polymerized with other compounds to yield conductive polyazomethines. These polymers exhibit significant electrical conductivity, making them potentially useful in electronic applications (Hafeez et al., 2019).
    • The compound has also been used in the synthesis of various molecular structures, including 1,8-dimethyl-5-methoxytetralin-6-ol, showcasing its versatility in organic synthesis (Banerjee et al., 2013).
  • Optical and Material Properties:

    • Studies have explored the growth and morphology of crystals derived from 3-Methoxy-4-hydroxy-benzaldehyde, a related compound. These crystals are important for nonlinear optics due to their large second-order nonlinear optical susceptibility and good blue transparency (Salary et al., 1999).
    • The compound has been included in research for potential applications in second harmonic generation, particularly in the near-infrared wavelength region. This makes it a candidate for various optoelectronic applications (Singh et al., 2001).
  • Chemical Reactivity and Mechanisms:

    • 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde and its derivatives have been studied for their reactivity ratios, providing insights into the polymerization process and the behavior of these molecules in various chemical environments (Sreedhar & Satyanarayana, 1994).
    • The compound has been involved in studies examining the
    mechanisms of oxidation of methoxy benzaldehydes, which is crucial in understanding its behavior in different chemical reactions and potential applications in synthesis processes .
  • Potential in Drug Synthesis and Health Industry:

    • Benzaldehyde derivatives, including 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde, have applications in the health and agriculture industries, particularly in the manufacturing of dyes, perfumes, flavorings, and as solvents. This points to its potential utility in the synthesis of health-related compounds (Yadav et al., 2018).
  • Applications in Organic Synthesis:

    • The compound has been utilized in the development of processes for enzyme-catalyzed asymmetric C–C-bond formation, showcasing its role in advanced organic synthesis techniques (Kühl et al., 2007).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methoxy-4-(3-phenoxypropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-17-12-14(13-18)8-9-16(17)21-11-5-10-20-15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBVIQMNYKEZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649958
Record name 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde

CAS RN

656810-27-4
Record name 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Mieriņa, E Peipiņa, K Aišpure, M Jure - New Journal of Chemistry, 2022 - pubs.rsc.org
Free radical-caused oxidative stress can be reduced by various antioxidants. A new and promising type of antioxidant are monosubstituted Meldrum's acids. Herein the first dendritic …
Number of citations: 8 pubs.rsc.org

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